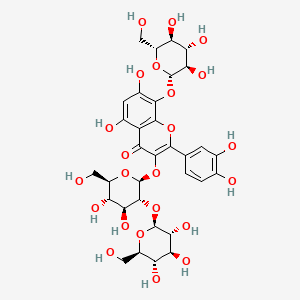

Gossypetin 3-sophoroside-8-glucoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C33H40O23 |

|---|---|

Peso molecular |

804.7 g/mol |

Nombre IUPAC |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O23/c34-5-13-17(41)21(45)24(48)31(50-13)54-27-12(40)4-11(39)16-20(44)29(26(53-28(16)27)8-1-2-9(37)10(38)3-8)55-33-30(23(47)19(43)15(7-36)52-33)56-32-25(49)22(46)18(42)14(6-35)51-32/h1-4,13-15,17-19,21-25,30-43,45-49H,5-7H2/t13-,14-,15-,17-,18-,19-,21+,22+,23+,24-,25-,30-,31+,32+,33+/m1/s1 |

Clave InChI |

LVSYCSMVGYSMTF-CVFWACMRSA-N |

SMILES isomérico |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonoid glycoside. This document synthesizes available scientific literature to offer a comprehensive resource on its botanical origins, quantitative data, detailed experimental protocols for its extraction and isolation, and insights into relevant biological signaling pathways.

Natural Sources of Gossypetin 3-sophoroside-8-glucoside and Related Glycosides

This compound has been identified in the plant kingdom, with the most definitive source being the aerial parts of Equisetum hyemale L., commonly known as rough horsetail.[1] While this specific triglycoside has been pinpointed in E. hyemale, the broader class of gossypetin and its various glycosidic forms are distributed across several plant families. This suggests that other species within these families may also be potential, yet currently unconfirmed, sources of this compound.

Notable plant species containing the parent aglycone, gossypetin, or its other glycosides include:

-

Hibiscus Species:

-

Abelmoschus manihot (L.) Medik.: The flowers of this plant contain various flavonol glycosides, including those of gossypetin.

-

Caesalpinia gilliesii (Hook.) D.Dietr.: This plant has also been identified as a source of gossypetin derivatives.

Quantitative Data on Flavonoid Content

While specific quantitative data for this compound is limited in publicly available literature, studies on the total flavonoid and phenolic content of Equisetum hyemale and other gossypetin-containing plants provide valuable context for researchers. The concentration of these compounds can vary based on factors such as geographical location, harvest time, and the extraction methods employed.

| Plant Species | Plant Part | Analyte | Concentration/Yield | Reference |

| Equisetum hyemale L. | Aerial Parts (Fresh) | Total Phenolic Compounds | 193.10 g/100g dry mass | [4] |

| Equisetum hyemale L. | Aerial Parts (Fresh) | Total Flavonoids | 37.40 g/100g dry mass | [4] |

| Equisetum arvense L. | - | Total Flavonoids | 4.88 mg/g (optimized cellulase-assisted extraction) | [5][6] |

Experimental Protocols: Extraction and Isolation

The following is a composite, detailed methodology for the extraction and isolation of flavonol glycosides, such as this compound, from plant material, based on established protocols for flavonoids from Equisetum and other relevant species.

Extraction of Flavonoids from Equisetum hyemale

This protocol outlines a standard procedure for obtaining a crude flavonoid-rich extract.

Materials:

-

Dried and powdered aerial parts of Equisetum hyemale

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Filter paper

Procedure:

-

Maceration (Cold Extraction):

-

Weigh a desired amount of the dried, powdered plant material.

-

Submerge the plant material in a suitable volume of methanol or 70% ethanol in a sealed container.

-

Allow the mixture to stand at room temperature for a period of 24-72 hours with occasional agitation.

-

Filter the mixture through filter paper to separate the extract from the plant debris.

-

Repeat the maceration process with the residue to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Soxhlet Extraction (Hot Extraction):

-

Place a known quantity of the dried, powdered plant material in a thimble.

-

Position the thimble in the Soxhlet extractor.

-

Fill the distillation flask with methanol or 70% ethanol.

-

Heat the solvent to its boiling point and allow the extraction to proceed for several hours (typically 6-8 hours) until the solvent in the extractor is clear.

-

-

Concentration:

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Isolation of Flavonol Glycosides by Column Chromatography

This protocol describes the separation of individual flavonoid glycosides from the crude extract.

Materials:

-

Crude flavonoid extract

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20 (for further purification)

-

A series of solvents for gradient elution (e.g., hexane, ethyl acetate (B1210297), methanol, and water in various ratios)

-

Glass column for chromatography

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Silica Gel Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack the slurry into a glass column to create the stationary phase.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding increasing proportions of more polar solvents (e.g., ethyl acetate and then methanol).

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation of compounds by spotting fractions onto a TLC plate, developing the plate in a suitable solvent system, and visualizing the spots under a UV lamp.

-

Pool the fractions containing compounds with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification of the pooled fractions, employ a Sephadex LH-20 column.

-

Pack the column with Sephadex LH-20 swollen in methanol.

-

Dissolve the semi-purified fraction in methanol and load it onto the column.

-

Elute the column with methanol.

-

Collect and monitor the fractions as described above to isolate the pure compound.

-

Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is a standard method for the identification and quantification of flavonoids. A C18 reversed-phase column is typically used with a gradient mobile phase of acidified water and acetonitrile (B52724) or methanol.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For structural elucidation and sensitive quantification, LC coupled with tandem mass spectrometry is the preferred method. This technique provides information on the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the definitive structural identification of the isolated compound.

Signaling Pathways and Biological Activities

Direct research on the signaling pathways affected by this compound is currently limited. However, extensive studies on its aglycone, gossypetin , provide significant insights into its potential biological activities. It is plausible that the glycoside may be hydrolyzed in vivo to release the active aglycone, or it may possess its own unique biological effects.

Gossypetin and the MKK3/6-p38 Signaling Pathway

Research has identified gossypetin as an inhibitor of MAP Kinase Kinase 3 (MKK3) and MKK6, which are upstream activators of the p38 MAP kinase.[1] This pathway is implicated in cellular responses to stress and inflammation, and its inhibition by gossypetin has been shown to suppress the growth of esophageal cancer cells.[1]

Gossypetin's Role in Apoptosis and Cell Cycle Regulation

Gossypetin has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][7] This is achieved through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][7] Furthermore, it can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.[3][7]

Experimental Workflow for Isolation and Identification

The overall process for obtaining and characterizing this compound from its natural source can be visualized as a multi-step workflow.

Conclusion

Equisetum hyemale stands out as the primary documented natural source of this compound. While quantitative data for this specific compound remains an area for further investigation, the established protocols for flavonoid extraction and isolation provide a solid foundation for its procurement. The significant biological activities of the aglycone, gossypetin, particularly its influence on key signaling pathways in cancer, underscore the therapeutic potential of its glycosidic derivatives. This guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, paving the way for future exploration of this compound and its applications.

References

- 1. Gossypetin is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Equisetum hyemale L.: phenolic compounds, flavonoids and antioxidant activity | International Society for Horticultural Science [ishs.org]

- 5. mdpi.com [mdpi.com]

- 6. psecommunity.org [psecommunity.org]

- 7. Anticancer effects of gossypetin from Hibiscus sabdariffa in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation of Gossypetin 3-sophoroside-8-glucoside from Equisetum hyemale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a flavonol glycoside found in Equisetum hyemale (scouring rush). This document details the probable experimental protocols, quantitative data from related studies, and potential biological significance, serving as a valuable resource for natural product chemists, pharmacologists, and researchers in drug discovery and development.

Introduction

Equisetum hyemale L., commonly known as rough horsetail (B1181666) or scouring rush, is a perennial plant that has been used in traditional medicine for various purposes. Its rich phytochemical profile, particularly its flavonoid content, is believed to contribute to its therapeutic properties[1][2]. Among the complex array of compounds, Gossypetin 3-sophoroside-8-glucoside is a notable flavonol glycoside that has been identified in the aerial parts of this plant[3][4]. Flavonoids, a major class of secondary metabolites in plants, are known for their antioxidant and anti-inflammatory activities[5]. Gossypetin and its derivatives, in particular, have shown potential in modulating inflammatory cytokine production and exhibiting neuroprotective effects[6][7].

This guide outlines a detailed methodology for the isolation of this compound from E. hyemale, based on established techniques for the separation of flavonoid glycosides from plant matrices.

Quantitative Data

| Extract Type | Total Phenolic Content ( g/100g dry mass) | Total Flavonoid Content ( g/100g dry mass) | Reference |

| Fresh Aerial Parts Extract (APE) | 193.1037 | 37.3963 | [8] |

| Thin Layer Dried Extract (TLE) | 118.37 | 12.78 | [8] |

| Ethyl Acetate (B1210297) Extract | Not Reported | 5.714 ± 0.251 (as quercetin (B1663063) equivalent) | [1] |

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation of flavonoid glycosides from Equisetum species and other plants, providing a robust framework for the isolation of this compound.

Plant Material Collection and Preparation

-

Collection: The aerial parts (stems) of Equisetum hyemale are collected.

-

Drying: The plant material is air-dried in the shade at room temperature to a constant weight to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: A hydroalcoholic solution (e.g., 70% ethanol (B145695) or methanol) is a common choice for the initial extraction of polar flavonoid glycosides[1].

-

Extraction Method: Maceration or Soxhlet extraction can be employed.

-

Maceration: The powdered plant material is soaked in the extraction solvent (e.g., 1:10 w/v) for a period of 24-72 hours with occasional agitation. The process is repeated multiple times to ensure exhaustive extraction.

-

Soxhlet Extraction: The powdered plant material is placed in a thimble and extracted continuously with the solvent for several hours until the solvent running through the siphon is colorless.

-

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation

The crude extract is subjected to liquid-liquid fractionation to separate compounds based on their polarity.

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as:

-

n-hexane (to remove non-polar compounds like fats and waxes)

-

Dichloromethane or Chloroform

-

Ethyl acetate (flavonoid glycosides are often enriched in this fraction)[1]

-

n-butanol (to isolate more polar glycosides)

-

-

Each fraction is concentrated in vacuo to yield respective sub-extracts.

Chromatographic Purification

The ethyl acetate or n-butanol fraction, expected to contain this compound, is subjected to further purification using various chromatographic techniques.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel or Sephadex LH-20.

-

Mobile Phase: A gradient system of solvents, such as chloroform-methanol or ethyl acetate-methanol-water, is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with the target compound are further purified using Prep-HPLC with a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is typically used.

-

Detection is carried out using a UV detector at a wavelength suitable for flavonoids (around 280 nm and 350 nm).

-

Characterization of this compound

The purified compound is characterized using spectroscopic methods to confirm its structure.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): To determine the purity and molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed structure, including the positions of the glycosidic linkages[9].

-

Ultraviolet-Visible (UV) Spectroscopy: To observe the characteristic absorption maxima of the flavonol skeleton.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway

Gossypetin, the aglycone of the target compound, has been shown to modulate inflammatory responses. The following diagram illustrates a potential signaling pathway through which gossypetin derivatives may exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Caption: Potential anti-inflammatory signaling pathway of Gossypetin derivatives.

Conclusion

This technical guide provides a detailed framework for the isolation, purification, and characterization of this compound from Equisetum hyemale. While further research is needed to determine the specific yield and to fully elucidate the bioactivities of this particular glycoside, the information presented here serves as a critical resource for scientists in the field of natural product research and drug development. The potential anti-inflammatory and antioxidant properties of gossypetin derivatives warrant further investigation into their therapeutic applications.

References

- 1. jppres.com [jppres.com]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Characterization, Antimicrobial Activity, and Antioxidant Potential of Equisetum hyemale L. (Equisetaceae) Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Equisetum hyemale L.: phenolic compounds, flavonoids and antioxidant activity | International Society for Horticultural Science [ishs.org]

- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]

Technical Guide: Isolation of Gossypetin 3-sophoroside-8-glucoside from Abelmoschus manihot

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the isolation of Gossypetin 3-sophoroside-8-glucoside, a flavonoid glycoside, from the medicinal plant Abelmoschus manihot. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes established methodologies for flavonoid extraction and purification from this plant to provide a robust experimental framework.

Introduction

Abelmoschus manihot, a plant belonging to the Malvaceae family, is a rich source of various bioactive compounds, particularly flavonoids. Among these, this compound is a compound of interest for its potential pharmacological activities. This guide details a plausible, multi-step process for its extraction, fractionation, and purification.

Data Presentation

Quantitative data for the specific yield and purity of this compound from Abelmoschus manihot is not extensively reported. However, the following tables summarize typical yields for total flavonoids and other major flavonoid constituents from A. manihot, which can serve as a benchmark for the expected outcome of the isolation process.

Table 1: Total Flavonoid Content in Abelmoschus manihot Flowers using Different Extraction Methods

| Extraction Method | Solvent | Total Flavonoid Content (mg/g dry weight) | Reference |

| Ultrasonic-assisted | 70% Ethanol (B145695) | 34.6 ± 0.12 | [1] |

| Reflux | 70% Ethanol | Not specified | [2] |

| Maceration | 70% Ethanol | Not specified | [2] |

Table 2: Content of Major Flavonoids in Abelmoschus manihot Flowers Determined by HPLC

| Compound | Content (mg/g dry weight) | Reference |

| Hyperoside | 1.157 | [3] |

| Isoquercitrin | 0.564 | [3] |

| Myricetin | 0.111 | [3] |

| Rutin | Not specified | [4] |

| Quercetin-3'-O-glucoside | Not specified | [5] |

Experimental Protocols

The following is a detailed, multi-stage protocol for the isolation of this compound from the flowers of Abelmoschus manihot.

Plant Material and Extraction

-

Plant Material Preparation: Collect fresh flowers of Abelmoschus manihot. Air-dry the flowers in the shade at room temperature until a constant weight is achieved. Grind the dried flowers into a coarse powder.

-

Extraction:

-

Weigh 1 kg of the dried flower powder.

-

Perform ultrasonic-assisted extraction with 10 L of 70% aqueous ethanol at 50°C for 40 minutes.[1]

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

-

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in 1 L of distilled water.

-

Successively partition the aqueous suspension with an equal volume of petroleum ether, chloroform, and ethyl acetate (B1210297) in a separatory funnel.

-

Perform each partitioning step three times.

-

Collect the respective fractions and concentrate them to dryness under reduced pressure. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification

-

Macroporous Resin Column Chromatography:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol (B129727).

-

Apply the solution to a pre-equilibrated macroporous resin column (e.g., Amberlite XAD-7).

-

Wash the column with distilled water to remove sugars and other highly polar impurities.

-

Elute the flavonoids with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:water (8:1:1, v/v/v). Visualize spots under UV light (254 nm and 365 nm).

-

Combine fractions showing similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the flavonoid-rich fractions by size-exclusion chromatography on a Sephadex LH-20 column.

-

Use methanol as the mobile phase.

-

Collect fractions and monitor by TLC as described above.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification of this compound can be achieved by Prep-HPLC.

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-40 min, 10-30% A; 40-50 min, 30-50% A.

-

Flow Rate: 10 mL/min.

-

Detection: UV at 360 nm.

-

Collect the peak corresponding to this compound based on its retention time relative to a standard (if available) or by subsequent structural elucidation.

-

Structural Elucidation

The identity and purity of the isolated compound should be confirmed by spectroscopic methods:

-

UV Spectroscopy: Dissolve the compound in methanol and record the UV spectrum. Flavonols typically show two major absorption bands.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the complete structural elucidation, including the identification of the aglycone and the sugar moieties and their linkage positions.

Visualization of Workflow and Signaling Pathways

Experimental Workflow

Caption: Isolation workflow for this compound.

Potential Signaling Pathways of Gossypetin

While the specific signaling pathways modulated by this compound are not well-documented, the aglycone, gossypetin, has been shown to exert anti-inflammatory effects through the modulation of several key signaling pathways.

Caption: Potential signaling pathways modulated by gossypetin.

Conclusion

This technical guide outlines a robust and detailed methodology for the isolation of this compound from Abelmoschus manihot. While specific quantitative data and biological activities for this particular glycoside require further investigation, the protocols provided, based on established phytochemical techniques, offer a solid foundation for its successful purification and characterization. The potential of this compound, inferred from the known activities of its aglycone, gossypetin, warrants further research into its pharmacological properties and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the main flavonoids of Abelmoschus manihot (L.) medik and their metabolites in the treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of Gossypetin Glycosides in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypetin (B1671993), a hexahydroxyflavone with a distinctive 8-hydroxyl group, has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. Its glycosylated forms, gossypetin glycosides, exhibit enhanced stability and bioavailability, making them attractive candidates for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of gossypetin glycosides in plants, offering a comprehensive resource for researchers and professionals in drug development. We will delve into the core enzymatic steps, present key quantitative data, detail relevant experimental protocols, and visualize the intricate molecular pathways involved.

Core Biosynthesis Pathway of Gossypetin Glycosides

The biosynthesis of gossypetin glycosides is an extension of the well-established flavonoid biosynthesis pathway. The journey begins with the production of the common flavonol backbone, typically kaempferol (B1673270) or quercetin, from the precursor p-coumaroyl-CoA and three molecules of malonyl-CoA. The formation of the gossypetin aglycone and its subsequent glycosylation involve two key enzymatic steps:

-

8-Hydroxylation of a Flavonol Precursor: The crucial step in gossypetin biosynthesis is the introduction of a hydroxyl group at the 8-position of a flavonol substrate, such as kaempferol or quercetin. This reaction is catalyzed by a specific enzyme known as Flavonoid 8-hydroxylase (F8H) . A notable example is the flavin monooxygenase-like F8H identified in Lotus japonicus (LjF8H), which has been shown to catalyze the 8-hydroxylation of various flavonoids[1][2][3][4][5].

-

Glycosylation of the Gossypetin Aglycone: Once the gossypetin aglycone is formed, it undergoes glycosylation, where a sugar moiety is attached to one of its hydroxyl groups. This reaction is mediated by UDP-glycosyltransferases (UGTs) , which utilize a UDP-activated sugar donor. The position of glycosylation can vary, leading to a variety of gossypetin glycosides, such as gossypetin-3-O-glucoside, gossypetin-8-O-glucoside, and gossypetin-3'-O-glucoside[6][7]. Kinetic studies on UGTs from Hibiscus sabdariffa and Rhodiola rosea have demonstrated their activity with gossypetin as a substrate[1].

The overall biosynthetic pathway can be visualized as follows:

Quantitative Data on Key Enzymes

The efficiency and specificity of the enzymes involved in gossypetin glycoside biosynthesis are critical for understanding and potentially engineering this pathway. Below is a summary of available quantitative data.

Table 1: Substrate Specificity of Lotus japonicus Flavonoid 8-Hydroxylase (LjF8H)

| Substrate | Product(s) | Relative Activity (%) |

| Quercetin | Gossypetin (8-hydroxyquercetin) | 100 |

| Kaempferol | 8-Hydroxykaempferol | High |

| Naringenin | 6-Hydroxynaringenin, 8-Hydroxynaringenin | Moderate |

| Eriodictyol | 6-Hydroxyeriodictyol, 8-Hydroxyeriodictyol | Moderate |

| Apigenin | 8-Hydroxyapigenin | Moderate |

| Luteolin | 8-Hydroxyluteolin | Moderate |

| Dihydrokaempferol | 6-Hydroxydihydrokaempferol, 8-Hydroxydihydrokaempferol | Moderate |

| Taxifolin | 6-Hydroxytaxifolin, 8-Hydroxytaxifolin | Moderate |

Data synthesized from qualitative descriptions in[1][2][3][4][5]. "High" and "Moderate" are used to represent the reported activity levels as precise percentages were not provided in the source.

Table 2: Kinetic Parameters of UDP-Glycosyltransferases (UGTs) with Gossypetin as a Substrate

| Enzyme Source | Substrate | Glycosylation Position | Km (µM) |

| Hibiscus sabdariffa | Gossypetin | 8-O | 2.1 - 7.72 |

| Rhodiola rosea | Gossypetin | 8-O | 2.1 - 7.72 |

Data from[1].

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments involved in the study of gossypetin glycoside biosynthesis.

Protocol 1: Heterologous Expression and in vitro Assay of Flavonoid 8-Hydroxylase (F8H)

This protocol describes the expression of F8H in a heterologous system (e.g., yeast or E. coli) and the subsequent in vitro assay to determine its activity and substrate specificity.

1. cDNA Isolation and Cloning:

-

Isolate total RNA from plant tissue known to produce gossypetin (e.g., flowers of Lotus japonicus).

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length F8H coding sequence using gene-specific primers.

-

Clone the amplified PCR product into a suitable expression vector (e.g., a yeast expression vector like pYES2).

2. Heterologous Expression:

-

Transform the expression construct into a suitable host strain (e.g., Saccharomyces cerevisiae).

-

Grow the transformed cells in an appropriate selection medium.

-

Induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter in pYES2).

3. Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with a suitable buffer.

-

Lyse the cells using methods such as glass bead homogenization or enzymatic digestion.

-

Isolate the microsomal fraction by differential centrifugation.

4. In vitro Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein preparation

-

Flavonoid substrate (e.g., quercetin, kaempferol) dissolved in a suitable solvent (e.g., DMSO)

-

NADPH as a cofactor

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5)

-

-

Initiate the reaction by adding the microsomal preparation.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

5. Product Analysis:

-

Stop the reaction by adding an organic solvent (e.g., methanol (B129727) or ethyl acetate).

-

Centrifuge to pellet the protein and extract the supernatant.

-

Analyze the reaction products by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify the 8-hydroxylated products.

Protocol 2: In vitro Assay of Gossypetin UDP-Glycosyltransferase (UGT)

This protocol outlines the procedure for determining the activity and specificity of a UGT towards the gossypetin aglycone.

1. Recombinant UGT Production:

-

Express the candidate UGT gene in a suitable heterologous system (e.g., E. coli) and purify the recombinant protein.

2. In vitro Glycosylation Reaction:

-

Prepare a reaction mixture containing:

-

Purified recombinant UGT enzyme

-

Gossypetin aglycone (substrate)

-

UDP-sugar (e.g., UDP-glucose, UDP-rhamnose) as the sugar donor

-

Reaction buffer (e.g., Tris-HCl, pH 7.0)

-

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

3. Product Detection and Analysis:

-

Terminate the reaction by adding a quenching agent (e.g., methanol).

-

Analyze the reaction mixture using HPLC or HPLC-MS/MS to separate and identify the gossypetin glycoside product.

-

Quantify the product formation to determine enzyme activity. For kinetic analysis, vary the substrate concentrations and measure the initial reaction rates.

Protocol 3: Extraction and Analysis of Gossypetin Glycosides from Plant Tissues

This protocol provides a general method for the extraction and quantification of gossypetin glycosides from plant material.

1. Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue and grind it into a fine powder.

2. Extraction:

-

Extract the powdered tissue with a suitable solvent, typically an aqueous methanol or ethanol (B145695) solution (e.g., 80% methanol).

-

Sonication or shaking can be used to improve extraction efficiency.

-

Centrifuge the mixture to pellet the solid debris and collect the supernatant.

3. Sample Cleanup (Optional):

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

4. HPLC-MS/MS Analysis:

-

Analyze the extract using a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detect and quantify the gossypetin glycosides using a mass spectrometer, comparing their retention times and mass spectra to authentic standards if available.

Signaling and Regulation

The biosynthesis of flavonoids, including gossypetin glycosides, is tightly regulated by a complex network of signaling pathways in response to developmental cues and environmental stimuli. While specific regulatory mechanisms for gossypetin biosynthesis are not yet fully elucidated, the general principles of flavonoid regulation likely apply.

Transcription factor complexes, particularly those involving MYB, bHLH, and WD40 proteins, are known to be master regulators of flavonoid biosynthetic genes. These complexes bind to specific cis-regulatory elements in the promoters of target genes, thereby activating or repressing their transcription. It is highly probable that the expression of F8H and gossypetin-specific UGTs is controlled by such regulatory networks, ensuring the production of gossypetin glycosides in specific tissues and at specific developmental stages.

Conclusion and Future Perspectives

The biosynthesis of gossypetin glycosides represents a specialized branch of the flavonoid pathway, culminating in the production of molecules with significant biological activities. The identification and characterization of key enzymes like flavonoid 8-hydroxylase and specific UDP-glycosyltransferases are crucial for a complete understanding of this pathway. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and potentially engineer the production of these valuable compounds in plants or microbial systems. Future research should focus on the identification and characterization of a wider range of gossypetin-specific UGTs from different plant species, a deeper understanding of the regulatory networks controlling the pathway, and the exploration of synthetic biology approaches for the sustainable production of gossypetin glycosides for therapeutic and other applications.

References

- 1. Buy Gossypetin 8-glucoside [smolecule.com]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. Identification of a Flavin Monooxygenase-Like Flavonoid 8-Hydroxylase with Gossypetin Synthase Activity from Lotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Gossypetin 3-sophoroside-8-glucoside molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gossypetin (B1671993) 3-sophoroside-8-glucoside, focusing on its chemical properties and the extensive biological activities of its aglycone, gossypetin. While detailed experimental data on Gossypetin 3-sophoroside-8-glucoside is limited, the therapeutic potential of gossypetin offers valuable insights for research and drug development.

Compound Profile: this compound

This compound is a flavonol glycoside that has been isolated from the aerial parts of Equisetum hyemale L.

| Property | Value |

| Molecular Formula | C33H40O23 |

| Molecular Weight | 804.66 g/mol |

| CAS Number | 77306-93-5 |

| Class | Flavonol Glycoside |

Biological Activities and Therapeutic Potential of Gossypetin (Aglycone)

The majority of current research has focused on the biological effects of gossypetin, the aglycone of this compound. Gossypetin has demonstrated significant potential in several therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory disorders.

Neuroprotective Effects in Alzheimer's Disease

Recent studies have highlighted gossypetin as a promising candidate for the treatment of Alzheimer's disease. The primary mechanism involves the enhanced clearance of amyloid-beta (Aβ) plaques, a hallmark of the disease.

-

Mechanism of Action: Gossypetin has been shown to improve the spatial learning and memory in animal models of Alzheimer's disease by increasing the phagocytic activity of microglia against Aβ. It also induces transcriptomic changes in various microglial subpopulations, including disease-associated microglia, and increases the population of MHC II+ microglia, while reducing gliosis.

Anti-Cancer Activity

Gossypetin exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in osteosarcoma.

-

Mechanism of Action: Gossypetin's anti-cancer activity is mediated through the induction of apoptosis via the intrinsic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the enhancement of caspase-3 activity. Furthermore, gossypetin has been observed to reduce the autocrine production of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-12p70 by cancer cells, which are known to play a role in carcinogenesis and metastasis.

Antioxidant and Anti-inflammatory Properties

Gossypetin is a potent antioxidant, a property attributed to its hexahydroxyflavone structure. This antioxidant capacity is fundamental to its protective effects against various pathologies.

-

Quantitative Data: The antioxidant activity of gossypetin and its derivatives has been quantified in various assays. For instance, a study on gossypetin-3'-O-glucoside, an isomer of gossypitrin, demonstrated significant radical scavenging activity.

| Compound | Assay | Result |

| Gossypetin-3'-O-glucoside | DPPH radical scavenging | EC50: 0.11 mg/L |

Experimental Protocols

In Vivo Alzheimer's Disease Model

-

Animal Model: 5xFAD transgenic mice are commonly used as a model for Alzheimer's disease.

-

Treatment: Gossypetin is administered via intragastric administration for a period of 13 weeks.

-

Behavioral Tests: Spatial learning and memory are assessed using the Y-maze and Morris Water Maze tests.

-

Histological and Biochemical Analysis: Following sacrifice, the hippocampus and cortex are dissected for analysis of Aβ deposition.

-

Single-Cell RNA Sequencing (scRNA-seq): Tissues are dissociated into single cells to analyze the transcriptome of microglial populations.

In Vitro Anti-Cancer Assays

-

Cell Lines: Human osteosarcoma cell lines (e.g., MG-63, Saos-2, HOS, and 143B) are used.

-

Cell Viability and Growth Assays: Cells are incubated with varying concentrations of gossypetin, and viability is assessed using assays such as the WST-8 assay.

-

Apoptosis Analysis: The induction of apoptosis is determined by measuring the expression of pro-apoptotic proteins like Bax via Western blot and the activity of caspase-3.

-

Cytokine Production Measurement: The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using ELISA.

Visualized Pathways and Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.

Caption: Apoptotic signaling pathway induced by gossypetin in osteosarcoma cells.

Caption: Experimental workflow for evaluating gossypetin in an Alzheimer's disease model.

Conclusion

This compound is a naturally occurring flavonol glycoside. While direct research on this specific compound is in its early stages, the extensive studies on its aglycone, gossypetin, reveal a molecule with significant therapeutic promise. The potent neuroprotective, anti-cancer, and anti-inflammatory activities of gossypetin warrant further investigation into the pharmacological profile of this compound, which may offer advantages in terms of bioavailability and delivery. This technical guide serves as a foundational resource to stimulate and guide future research in this promising area.

Unveiling the Profile of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 77306-93-5

This technical guide provides a comprehensive overview of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonol glycoside. Due to the limited availability of detailed experimental data for this specific molecule, this document incorporates information on its aglycone, gossypetin, and other closely related gossypetin glycosides to offer a broader context for research and development. All information is presented with the utmost clarity regarding its direct applicability to Gossypetin 3-sophoroside-8-glucoside.

Physicochemical and Identification Data

A summary of the key identifiers and physicochemical properties for this compound and its core structure, gossypetin, is provided below for comparative analysis.

| Property | This compound | Gossypetin (Aglycone) | Source(s) |

| CAS Number | 77306-93-5 | 489-35-0 | [1][2][3][4] |

| Molecular Formula | C₃₃H₄₀O₂₃ | C₁₅H₁₀O₈ | [1][4] |

| Molecular Weight | 804.66 g/mol | 318.23 g/mol | [1][4] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3-[[2-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-8-(β-D-glucopyranosyloxy)-4H-1-benzopyran-4-one | 2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxy-4H-chromen-4-one | [4] |

| Synonyms | Not Available | 3,3',4',5,7,8-Hexahydroxyflavone | [4] |

| Natural Source | Aerial parts of Equisetum hyemale L. | Flowers and calyx of Hibiscus sabdariffa | [1][2][4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | Not specified, but likely soluble in similar organic solvents | [5] |

Biological Activities and Potential Applications

Gossypetin and its derivatives have garnered significant interest for their diverse biological activities. While specific quantitative data for this compound is scarce, the known activities of related compounds suggest promising avenues for investigation.

| Biological Activity | Compound(s) Studied | Key Findings | Potential Applications | Source(s) |

| Antioxidant | Gossypetin-3'-O-glucoside | Demonstrated significant radical scavenging activity. | Protection against oxidative stress-related diseases. | [6] |

| Anti-inflammatory | Gossypetin | Reduces the production of proinflammatory cytokines such as IL-6, IL-1β. | Treatment of inflammatory conditions. | [7] |

| Anticancer | Gossypetin | Suppresses the growth of osteosarcoma cells by inducing apoptosis. | Development of novel cancer therapeutics. | [7] |

| Antiviral | Gossypetin derivatives | In silico studies suggest potential inhibition of SARS-CoV-2 3CLpro. | Exploration as antiviral agents. | [8] |

| Neuroprotective | Gossypetin | Facilitates the clearance of beta-amyloid in animal models. | Potential therapeutic for Alzheimer's disease. | [4] |

Experimental Protocols

Isolation from Natural Sources (Adapted from Equisetum hyemale L.)

-

Extraction: The aerial parts of the plant material are dried, powdered, and extracted with a suitable solvent such as methanol or ethanol at room temperature. The extraction process is typically repeated multiple times to ensure maximum yield.

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The enriched fractions are further purified using a combination of chromatographic techniques. This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. Gradient elution with a mixture of water and methanol or acetonitrile (B52724) is commonly employed.

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity and quantification can be assessed using analytical HPLC. A typical method would involve a C18 column with a gradient elution system of water (often with a small percentage of formic or acetic acid to improve peak shape) and acetonitrile or methanol. Detection is commonly performed using a UV-Vis detector, with characteristic absorbance maxima for flavonols around 254 nm and 370 nm.[9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry, often coupled with HPLC (LC-MS), is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are crucial for the definitive structural elucidation of the aglycone and the determination of the sugar moieties and their linkage positions.[10]

Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, the known mechanisms of its aglycone, gossypetin, provide a plausible framework for its cellular effects. The following diagram illustrates a potential mechanism of action for gossypetin in inducing apoptosis in cancer cells, a pathway that may be relevant for its glycosylated forms as well.

Caption: Proposed apoptotic pathway induced by gossypetin.

Conclusion

This compound represents a complex natural product with potential for further scientific investigation. While direct experimental data remains limited, the known biological activities of its aglycone, gossypetin, and other related glycosides provide a strong rationale for its study in areas such as antioxidant, anti-inflammatory, and anticancer research. The experimental protocols and potential signaling pathways outlined in this guide offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related flavonol glycosides. Further studies are warranted to fully characterize the pharmacological profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound CAS No:77306-93-5, CasNo.77306-93-5 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]

- 4. Gossypetin - Wikipedia [en.wikipedia.org]

- 5. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]

- 6. phytojournal.com [phytojournal.com]

- 7. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Gossypetin and its Glycosides

A Note on Gossypetin (B1671993) 3-sophoroside-8-glucoside: Direct experimental data on the biological activities of Gossypetin 3-sophoroside-8-glucoside is currently limited in publicly available scientific literature. This technical guide will, therefore, focus on the extensively studied biological activities of its parent aglycone, Gossypetin , and a closely related compound, Gossypin (Gossypetin 8-glucoside) . The data presented for these compounds provide a strong predictive framework for the potential therapeutic activities of this compound, given their shared core chemical structure. Glycosylation can influence bioavailability and solubility, which may modulate the potency of the observed activities.

Executive Summary

Gossypetin, a hexahydroxyflavone found in plants like Hibiscus sabdariffa, and its glycoside derivatives such as Gossypin, have demonstrated a remarkable spectrum of biological activities.[1][2] These compounds are subjects of growing interest in pharmacology and drug development due to their potent antioxidant, anti-inflammatory, and anticancer properties. This guide provides an in-depth overview of the known biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Antioxidant and Radioprotective Activities

Gossypetin and its glycosides are potent antioxidants, capable of scavenging a variety of free radicals and protecting cells from oxidative damage. This activity is fundamental to many of their other therapeutic effects.

Quantitative Antioxidant Activity Data

The antioxidant capacity of Gossypetin and Gossypin has been quantified using various in vitro assays. The following tables summarize key findings.

| Compound | Assay | Target | IC50 / Activity | Reference |

| Gossypetin | DPPH Radical Scavenging | DPPH Radical | IC50: 95.35 µM | [3] |

| FRAP | Ferric Ion Reduction | TEAC: 155.24 mM/g | [3] | |

| Superoxide Radical Scavenging | Superoxide Radical | IC50: 3 µg/mL | [4] | |

| Hydroxyl Radical Scavenging | Hydroxyl Radical | IC50: 41 µg/mL | [4] | |

| Nitric Oxide Scavenging | Nitric Oxide Radical | IC50: 12 µg/mL | [4] | |

| Gossypin | DPPH Radical Scavenging | DPPH Radical | IC50: 63.10 µM | [3] |

| FRAP | Ferric Ion Reduction | TEAC: 126.28 mM/g | [3] | |

| Lipid Peroxidation Inhibition | Lipid Radicals | IC50: 37 µg/mL (Fe3+/ADP/Ascorbate) | [4] | |

| Lipid Peroxidation Inhibition | Lipid Radicals | IC50: 43 µg/mL (Fe2+/Ascorbate) | [4] |

IC50: Half-maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[5]

-

Preparation: A stock solution of DPPH (e.g., 25 mg/L) is prepared in methanol. The test compound (Gossypetin or Gossypin) is dissolved in a suitable solvent (like DMSO or methanol) to create a series of concentrations.[6]

-

Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.[6]

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

-

Measurement: The absorbance of the solution is measured at a wavelength between 515-517 nm using a microplate reader or spectrophotometer.[5]

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample wells to that of a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6]

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[6]

-

Reaction: The test compound is added to the FRAP reagent.

-

Incubation: The reaction mixture is incubated at 37°C for a set time (e.g., 30 minutes).[6]

-

Measurement: The absorbance of the blue-colored product is measured at 593 nm.[6]

-

Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.

Anti-inflammatory Activity

Gossypetin and Gossypin exhibit significant anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways like NF-κB.

Role in NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Gossypin has been shown to be a potent inhibitor of this pathway. It prevents the activation of IκBα kinase (IKK), which in turn blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8][9] This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of various pro-inflammatory and survival genes.[8][10]

Caption: Inhibition of the NF-κB signaling pathway by Gossypin.

Anticancer Activity

The anticancer potential of Gossypetin and Gossypin has been demonstrated in various cancer cell lines. Their mechanisms of action include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell migration and invasion.[1][11][12]

Quantitative Anticancer Activity Data

| Compound | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| Gossypetin | MG-63 | Osteosarcoma | Cell Viability | IC50: ~30-40 µM | [11][13] |

| Ca9-22 | Oral Squamous Carcinoma | Cell Viability (CCK-8) | Dose-dependent inhibition | [14] | |

| LNCaP | Prostate Cancer | Cell Viability (MTT) | Dose-dependent inhibition | [2] | |

| Gossypin | L929 | Fibrosarcoma | Cell Viability (MTT) | IC50: 30 µM | [4] |

| HT-29 | Colorectal Cancer | Cell Viability (MTT) | IC50: 42.5 µM | [4] | |

| K562 | Myelogenous Leukemia | Cell Viability (MTT) | IC50: 45.1 µM | [4] | |

| A549 | Non-small Cell Lung Cancer | Cell Viability | Dose-dependent inhibition | [15] |

Induction of Apoptosis

Gossypetin and Gossypin induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[13][16] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which activates a cascade of caspases, including caspase-3, ultimately leading to cell death.[13]

Caption: Intrinsic apoptosis pathway induced by Gossypetin.

Experimental Protocols for Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]

-

Cell Seeding: Cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[18]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Gossypetin or Gossypin). A vehicle control (e.g., DMSO) is also included.[18]

-

Incubation: The plate is incubated for a desired period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[17]

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[18]

-

Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability relative to the control and to determine the IC50 value.

Western blotting is used to detect specific proteins in a sample, such as the apoptosis-related proteins Bax and cleaved caspase-3.[13]

-

Cell Lysis: After treatment with Gossypetin, cells are harvested and lysed using a RIPA buffer containing protease inhibitors to extract total protein.[11]

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-caspase-3) and a loading control (e.g., anti-actin). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponds to the amount of protein.

This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.[19][20]

-

Chamber Preparation: The upper surface of a Transwell insert (a porous membrane) is coated with a layer of Matrigel or another ECM component.[21]

-

Cell Seeding: Cancer cells, which have been serum-starved, are seeded into the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell migration.[19]

-

Treatment: The test compound (Gossypetin) can be added to the upper chamber with the cells.

-

Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow cells to invade the ECM and migrate through the membrane.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion is calculated relative to a control.[22]

Conclusion and Future Directions

The available evidence strongly supports the significant therapeutic potential of Gossypetin and its glycoside, Gossypin, as antioxidant, anti-inflammatory, and anticancer agents. The mechanisms underlying these activities are multifaceted, involving direct free-radical scavenging and modulation of critical cellular signaling pathways such as NF-κB and intrinsic apoptosis.

While this guide provides a robust foundation based on Gossypetin and Gossypin, future research must focus on this compound itself. Key areas of investigation should include:

-

Direct Biological Activity Profiling: Conducting comprehensive in vitro and in vivo studies to confirm and quantify the antioxidant, anti-inflammatory, and anticancer activities of this compound.

-

Pharmacokinetic and Bioavailability Studies: Evaluating how the sophoroside-glucoside moiety affects the absorption, distribution, metabolism, and excretion (ADME) profile compared to the aglycone.

-

Mechanism of Action Elucidation: Investigating whether the specific glycosylation pattern alters the interaction with molecular targets and signaling pathways.

Such studies will be crucial to fully understand the therapeutic potential of this compound and to advance its development as a novel therapeutic agent.

References

- 1. Anticancer effects of gossypetin from Hibiscus sabdariffa in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-prostate cancer potential of gossypetin via inducing apoptotic and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 20. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

A Technical Guide to the Antioxidant Potential of Gossypetin and Its Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of gossypetin (B1671993) (3,3′,4′,5,7,8-Hexahydroxyflavone) and its glycosidic derivatives. Gossypetin, a naturally occurring flavonol found in plants like Hibiscus sabdariffa, has demonstrated significant potential in mitigating oxidative stress, a key factor in numerous chronic diseases.[1][2] This document summarizes quantitative antioxidant data, details common experimental methodologies, and visualizes the underlying molecular mechanisms and structure-activity relationships.

Structure-Activity Relationship

The potent antioxidant activity of gossypetin is intrinsically linked to its molecular structure.[3] Key features contributing to its radical scavenging and reducing capabilities include:

-

Hydroxyl Group Arrangement : The presence of six hydroxyl (-OH) groups, particularly the catechol moiety (3'-OH and 4'-OH groups) in the B-ring and the 3-OH group, are crucial for donating hydrogen atoms to neutralize free radicals.[3][4]

-

C2-C3 Double Bond : This double bond, in conjunction with the C4-carbonyl group, facilitates electron delocalization across the flavonoid structure, enhancing its stability after radical scavenging.[3]

-

Impact of Glycosylation : The attachment of sugar moieties (glycosylation) to the gossypetin aglycone influences its antioxidant capacity. Studies indicate that glycosylation, particularly at the 3-position, can decrease the antioxidant activity compared to the parent aglycone, gossypetin.[5] This is often due to the substitution of a key hydroxyl group and potential disruption of molecular planarity.[5]

Quantitative Antioxidant Data

The antioxidant potential of gossypetin and its glycosides has been quantified using various in vitro assays. Gossypetin consistently demonstrates superior activity compared to its glycosylated forms. The following tables summarize key findings from comparative studies.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound | Assay Parameter | Value | Source |

| Gossypetin (Aglycone) | TEAC (mM/g) | 111.53 | [1][4] |

| IC₅₀ (mM) | 95.35 | [4] | |

| Gossypin (B190354) (Gossypetin 8-glucoside) | TEAC (mM/g) | 41.68 | [1][6] |

| Hibifolin (Gossypetin 8-glucuronide) | TEAC (mM/g) | 39.99 | [6] |

| Gossypetin-3'-O-glucoside | EC₅₀ (mg/L) | 0.11 | [7][8] |

| Gossypitrin (Gossypetin 7-glucoside) | IC₅₀ (µM) on XO | 52.8 ± 2.2 | [9] |

TEAC: Trolox Equivalent Antioxidant Capacity; IC₅₀/EC₅₀: Half-maximal inhibitory/effective concentration.

Table 2: FRAP (Ferric Reducing Antioxidant Power) Assay

| Compound | Assay Parameter | Value | Source |

| Gossypetin (Aglycone) | TEAC (mM/g) | 155.24 | [1][6] |

| Gossypin (Gossypetin 8-glucoside) | TEAC (mM/g) | 126.28 | [6] |

| Hibifolin (Gossypetin 8-glucuronide) | TEAC (mM/g) | 94.67 | [6] |

Experimental Protocols

Standardized in vitro assays are fundamental for evaluating and comparing the antioxidant potential of compounds like gossypetin.[4]

3.1 DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[10]

-

Principle : In its radical form, DPPH absorbs light maximally at ~517 nm. Upon reduction by an antioxidant, the solution's color changes from violet to pale yellow, leading to a decrease in absorbance.[10][11]

-

Reagents :

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

-

Test compounds (Gossypetin/glycosides) at various concentrations.

-

Positive control (e.g., Trolox, Quercetin, Ascorbic Acid).

-

Methanol or appropriate solvent.

-

-

Procedure :

-

Prepare a fresh working solution of DPPH in methanol.

-

In a 96-well plate or cuvettes, add a specific volume of the test compound at different concentrations (e.g., 50 µL).

-

Add the DPPH solution to the wells (e.g., 150 µL).

-

Mix and incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance at the maximum wavelength (~517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

-

Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

-

3.2 Ferric Reducing Antioxidant Power (FRAP) Assay

This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][12]

-

Principle : The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH results in the formation of an intense blue-colored complex, which is measured spectrophotometrically at ~593 nm.[12]

-

Reagents :

-

FRAP Reagent: Prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.[12]

-

Test compounds at various concentrations.

-

Standard (e.g., Trolox or FeSO₄·7H₂O) for calibration curve.

-

-

Procedure :

-

Warm the freshly prepared FRAP reagent to 37°C.

-

Add a small volume of the test sample or standard (e.g., 20 µL) to the FRAP reagent (e.g., 3.8 mL).[12]

-

Mix thoroughly and incubate at 37°C for a defined period (e.g., 30 minutes).[12]

-

Measure the absorbance of the mixture at ~593 nm.

-

Quantify the results by comparing the absorbance of the sample with that of a standard curve, often expressed as Trolox Equivalents (TEAC).[1]

-

3.3 Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[13]

-

Principle : Cells (e.g., HepG2) are loaded with a fluorescent probe (e.g., DCFH-DA). A radical initiator (e.g., AAPH) is then added to induce oxidative stress, causing the probe to fluoresce. An effective antioxidant will quench these radicals, reducing the fluorescence intensity.[13]

-

Reagents :

-

Cell line (e.g., HepG2 human liver cancer cells).

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) radical initiator.

-

Test compounds and positive controls.

-

-

Procedure :

-

Seed HepG2 cells in a 96-well plate and grow to confluence.

-

Wash cells and treat with the test compound at various concentrations for a set time (e.g., 1 hour).

-

Load the cells with the DCFH-DA probe.

-

Add the AAPH solution to induce oxidative stress.

-

Immediately measure fluorescence intensity over time using a microplate reader.

-

Calculate the CAA value from the area under the curve of fluorescence versus time, comparing treated cells to controls.

-

Molecular Mechanisms and Signaling Pathways

Gossypetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating critical cellular signaling pathways involved in inflammation and the endogenous antioxidant response.

4.1 Inhibition of Pro-inflammatory Pathways (NF-κB)

Chronic oxidative stress often triggers pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB).[3] Gossypetin has been shown to inhibit the NF-κB pathway, thereby reducing the expression of inflammatory mediators.[3] This action may involve the inhibition of upstream kinases that regulate NF-κB activation.[3]

4.2 Activation of Energy Sensing and Antioxidant Pathways (AMPK)

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis and has been shown to reduce oxidative stress.[14] Gossypetin acts as a novel AMPK activator, binding to its allosteric site.[14] This activation helps restore metabolic balance and can suppress pathways leading to conditions like nonalcoholic steatohepatitis (NASH).[14]

4.3 Modulation of MAPK Signaling

Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2, are stress-sensitive pathways triggered by ROS.[3][15] Gossypetin has been observed to inhibit the phosphorylation of these kinases, thereby downregulating downstream inflammatory and proliferative responses.[3][16] For instance, it can inhibit PDZ-binding kinase (PBK), an upstream regulator of p38 MAPK and ERK1/2.[3][16]

Conclusion

Gossypetin stands out as a flavonoid with exceptional antioxidant properties, attributable to its unique hexahydroxylated structure. Quantitative assays consistently show its superiority over its glycosidic forms, such as gossypin and hibifolin. Beyond direct radical scavenging, gossypetin modulates key cellular pathways like NF-κB, AMPK, and MAPK, which are central to cellular responses to oxidative stress and inflammation. This dual action—direct chemical neutralization of ROS and indirect modulation of cellular defense pathways—makes gossypetin and its derivatives compelling candidates for further investigation in the development of therapeutics for oxidative stress-related pathologies. This guide provides the foundational data and methodologies to support such research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gossypetin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

- 8. phytojournal.com [phytojournal.com]

- 9. researchgate.net [researchgate.net]

- 10. oamjms.eu [oamjms.eu]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gossypetin Prevents the Progression of Nonalcoholic Steatohepatitis by Regulating Oxidative Stress and AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 16. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth | MDPI [mdpi.com]

A Technical Guide to the Therapeutic Potential of Gossypetin Glycosides, with a Focus on Gossypetin 3-sophoroside-8-glucoside

Disclaimer: Scientific data specifically investigating the therapeutic applications of Gossypetin (B1671993) 3-sophoroside-8-glucoside is currently limited. This guide synthesizes available information on its aglycone, gossypetin, and closely related gossypetin glycosides to infer its potential therapeutic applications. Further research is warranted to elucidate the specific biological activities of Gossypetin 3-sophoroside-8-glucoside.

Introduction

This compound is a flavonol glycoside that can be isolated from the aerial parts of Equisetum hyemale L. and the herbs of Abelmoschus manihot.[1][2] As a member of the flavonoid family, it shares a core structure with gossypetin, a hexahydroxyflavone known for a wide array of pharmacological activities. The glycosylation pattern of this compound, featuring both a sophoroside and a glucoside moiety, is expected to influence its solubility, bioavailability, and potentially its therapeutic efficacy compared to its aglycone. This document provides an in-depth overview of the potential therapeutic applications of this compound, drawing upon the existing research on gossypetin and related glycosides.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C33H40O23 | [1] |

| Molecular Weight | 804.66 g/mol | [1] |

| CAS Number | 77306-93-5 | [1] |

| Natural Sources | Equisetum hyemale L., Abelmoschus manihot | [1][2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from the activities of its aglycone, gossypetin, and related glycosides, which have demonstrated significant antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

Antioxidant Activity